Cefovecin

Catalog No.
S622793
CAS No.
234096-34-5
M.F
C17H19N5O6S2
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefovecin

CAS Number

234096-34-5

Product Name

Cefovecin

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H19N5O6S2

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1

InChI Key

ZJGQFXVQDVCVOK-QFKLAVHZSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O

Synonyms

cefovecin

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O

Cefovecin is a semi-synthetic broad-spectrum antibacterial agent classified under the cephalosporin group of antibiotics. Its chemical structure is characterized by the formula (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monosodium salt. The compound is primarily used in veterinary medicine for treating skin infections in dogs and cats, particularly those caused by susceptible strains of bacteria such as Staphylococcus intermedius and Streptococcus canis .

Cefovecin is notable for its long half-life, allowing for a single subcutaneous dose to provide therapeutic effects over an extended duration, typically up to 14 days . This unique pharmacokinetic profile makes it a preferred choice in clinical settings where compliance with multiple doses may be challenging.

Cefovecin acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for the formation of the peptidoglycan layer in the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to bacterial cell death [].

Other Reactions

Information on specific decomposition reactions or interactions with other chemicals is limited due to the proprietary nature of Cefovecin.

Physical and Chemical Properties

  • Molecular Formula: C₁₉H₂₂N₇O₈S₂Na []
  • Molecular Weight: 583.54 g/mol []
  • Appearance: White to off-white crystalline powder []
  • Solubility: Soluble in water []
  • Melting Point: Not available
  • Boiling Point: Not available
  • Stability: Stable under recommended storage conditions []

Cefovecin is generally well-tolerated in animals []. However, potential side effects include:

  • Hypersensitivity reactions (allergic reactions) []
  • Pain or swelling at the injection site []
  • Gastrointestinal upset (vomiting, diarrhea) []

Important Safety Note

Cefovecin is not approved for use in pregnant or lactating animals [].

Antimicrobial Activity and Spectrum:

Cefovecin is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against various pathogens commonly associated with skin, urinary tract, and periodontal infections in dogs and cats [].

Mechanism of Action:

Similar to other cephalosporins, cefovecin works by inhibiting bacterial cell wall synthesis. It binds to specific enzymes called penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the bacteria from forming a strong and rigid cell wall, leading to cell death [].

Pharmacokinetics:

A key feature of cefovecin is its long-acting nature. Unlike many other antibiotics that require multiple daily doses, a single administration of cefovecin can provide sustained therapeutic effect for up to 14 days in dogs and cats []. This prolonged activity is attributed to its high protein binding and slow elimination from the body.

Research Applications:

While primarily used in veterinary medicine for treating bacterial infections in dogs and cats, cefovecin has also been explored in scientific research for various applications:

  • Comparative studies: Cefovecin's efficacy and safety have been compared to other antibiotics in clinical trials to evaluate its effectiveness for specific infections [].
  • In vitro studies: Researchers have used cefovecin in laboratory settings to investigate its activity against emerging or resistant bacterial strains.
  • Pharmacokinetic studies: Studies have been conducted to understand the absorption, distribution, metabolism, and excretion of cefovecin in different animal species.
To construct its complex bicyclic structure. The synthesis typically includes:

  • Formation of thiazole derivatives.
  • Coupling reactions to introduce various functional groups.
  • Final modification steps to achieve the desired stereochemistry and solubility characteristics.

The synthesis process has been optimized to ensure high yields and purity levels suitable for pharmaceutical applications .

Cefovecin exhibits broad-spectrum antibacterial activity against various gram-positive and some gram-negative bacteria. Its efficacy is particularly noted against strains like Staphylococcus intermedius, which are commonly implicated in skin infections in dogs and cats .

Pharmacokinetic studies reveal that cefovecin is rapidly absorbed following subcutaneous administration, achieving peak plasma concentrations within hours. In dogs, the elimination half-life ranges from approximately 5.5 to 6.9 days, while in cats, it can extend up to 6.9 days . The drug is primarily excreted unchanged via the kidneys, with high plasma protein binding rates (approximately 98% in dogs and 99% in cats), which may influence its interaction with other medications .

Cefovecin is primarily utilized in veterinary medicine for:

  • Treatment of Skin Infections: Effective against superficial pyoderma, abscesses, and wounds caused by susceptible bacteria.
  • Single-Dose Administration: Its long half-life allows for effective treatment with just one injection, enhancing compliance among pet owners.

Additionally, cefovecin has been studied for potential interactions with other drugs due to its high protein binding capacity, which can affect the pharmacokinetics of concurrently administered medications .

Studies indicate that cefovecin can interact with other highly protein-bound drugs such as non-steroidal anti-inflammatory drugs (NSAIDs), furosemide, doxycycline, and ketoconazole. These interactions may lead to increased free drug concentrations due to competition for protein binding sites .

Adverse reactions have been noted when cefovecin is administered alongside other cephalosporins or NSAIDs, including potential myelotoxicity or altered laboratory test results (e.g., false positives in urine tests) .

Cefovecin shares structural similarities with other cephalosporins but stands out due to its unique pharmacokinetic properties and single-dose administration capability. Below are some similar compounds:

Compound NameClassUnique Features
CefazolinCephalosporinShorter half-life; requires multiple doses
CefotaximeCephalosporinBroader spectrum; more frequent dosing required
CeftiofurCephalosporinUsed mainly in livestock; different spectrum
CeftriaxoneCephalosporinBroad-spectrum; primarily used in human medicine
CefalexinCephalosporinOral formulation; shorter duration of action

Cefovecin's ability to maintain therapeutic levels for an extended period after a single injection distinguishes it from these other compounds, making it particularly advantageous in veterinary practices where ease of administration is crucial .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

453.07767569 g/mol

Monoisotopic Mass

453.07767569 g/mol

Heavy Atom Count

30

UNII

0D1OL46ZIE

Drug Indication

DogsFor the treatment of skin and soft-tissue infections including pyoderma, wounds and abscesses associated with Staphylococcus pseudintermedius, β-haemolytic streptococci, Escherichia coli and / or Pasteurella multocida. For the treatment of urinary-tract infections associated with Escherichia coli and / or Proteus spp. As adjunctive treatment to mechanical or surgical periodontal therapy in the treatment of severe infections of the gingiva and periodontal tissues associated with Porphyromonas spp. and Prevotella spp. CatsFor the treatment of skin and soft-tissue abscesses and wounds associated with Pasteurella multocida, Usobacterium spp. , Bacteroides spp. , Prevotella oralis, β-haemolytic streptococci and / or Staphylococcus pseudintermedius. For the treatment of urinary-tract infections associated with Escherichia coli.

Wikipedia

Cefovecin
KF-26777

Use Classification

Veterinary drugs -> Antibacterials for systemic use -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2024-04-14
Stegemann MR, Sherington J, Coati N, Brown SA, Blanchflower S: Pharmacokinetics of cefovecin in cats. J Vet Pharmacol Ther. 2006 Dec;29(6):513-24. [PMID:17083455]
Stegemann MR, Sherington J, Blanchflower S: Pharmacokinetics and pharmacodynamics of cefovecin in dogs. J Vet Pharmacol Ther. 2006 Dec;29(6):501-11. [PMID:17083454]
Thuesen LR, Bertelsen MF, Brimer L, Skaanild MT: Selected pharmacokinetic parameters for Cefovecin in hens and green iguanas. J Vet Pharmacol Ther. 2009 Dec;32(6):613-7. doi: 10.1111/j.1365-2885.2009.01083.x. [PMID:20444017]
Lawrence M, Kukanich K, Kukanich B, Heinrich E, Coetzee JF, Grauer G, Narayanan S: Effect of cefovecin on the fecal flora of healthy dogs. Vet J. 2013 Oct;198(1):259-66. doi: 10.1016/j.tvjl.2013.04.010. Epub 2013 May 20. [PMID:23702279]
Iyori K, Toyoda Y, Ide K, Iwasaki T, Nishifuji K: Usefulness of cefovecin disk-diffusion test for predicting mecA gene-containing strains of Staphylococcus pseudintermedius and clinical efficacy of cefovecin in dogs with superficial pyoderma. Vet Dermatol. 2013 Feb;24(1):162-7.e35-6. doi: 10.1111/j.1365-3164.2012.01100.x. [PMID:23331693]
Passmore CA, Sherington J, Stegemann MR: Efficacy and safety of cefovecin for the treatment of urinary tract infections in cats. J Small Anim Pract. 2008 Jun;49(6):295-301. doi: 10.1111/j.1748-5827.2008.00545.x. Epub 2008 Apr 14. [PMID:18422501]
Stegemann MR, Sherington J, Passmore C: The efficacy and safety of cefovecin in the treatment of feline abscesses and infected wounds. J Small Anim Pract. 2007 Dec;48(12):683-9. Epub 2007 Aug 23. [PMID:17725587]
Six R, Cherni J, Chesebrough R, Cleaver D, Lindeman CJ, Papp G, Skogerboe TL, Weigel DJ, Boucher JF, Stegemann MR: Efficacy and safety of cefovecin in treating bacterial folliculitis, abscesses, or infected wounds in dogs. J Am Vet Med Assoc. 2008 Aug 1;233(3):433-9. doi: 10.2460/javma.233.3.433. [PMID:18673028]
Stegemann MR, Coati N, Passmore CA, Sherington J: Clinical efficacy and safety of cefovecin in the treatment of canine pyoderma and wound infections. J Small Anim Pract. 2007 Jul;48(7):378-86. Epub 2007 Jun 9. [PMID:17559523]
Passmore CA, Sherington J, Stegemann MR: Efficacy and safety of cefovecin (Convenia) for the treatment of urinary tract infections in dogs. J Small Anim Pract. 2007 Mar;48(3):139-44. [PMID:17355604]

Explore Compound Types